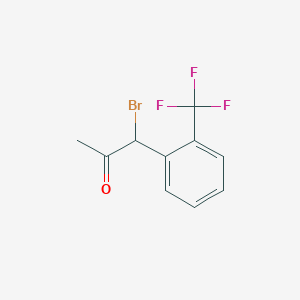
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(2-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with the bromine atom at a different position, affecting its chemical properties.
1-(3-(Trifluoromethyl)phenyl)propan-2-one: The trifluoromethyl group is positioned differently on the phenyl ring, leading to variations in reactivity and use.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H8BrF3O |
|---|---|
Molekulargewicht |
281.07 g/mol |
IUPAC-Name |
1-bromo-1-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c1-6(15)9(11)7-4-2-3-5-8(7)10(12,13)14/h2-5,9H,1H3 |
InChI-Schlüssel |
JULQPIPPHZTINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


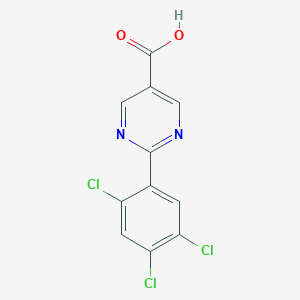
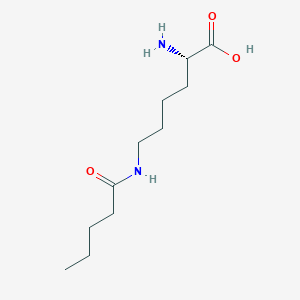
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
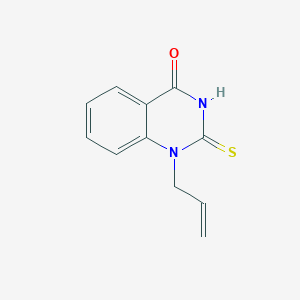
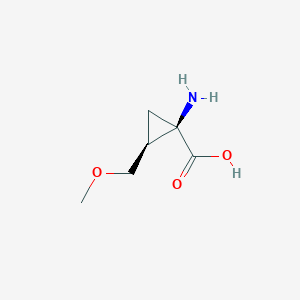
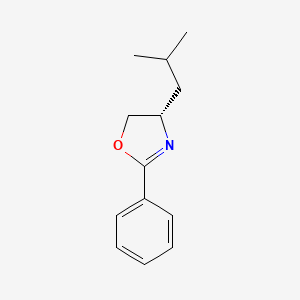
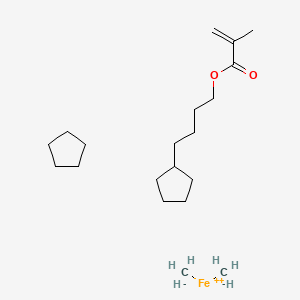
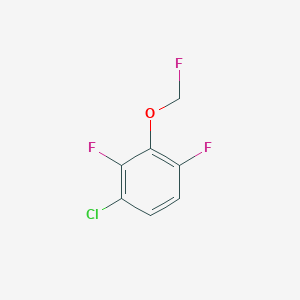
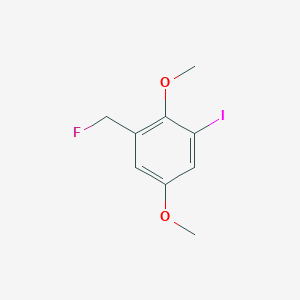
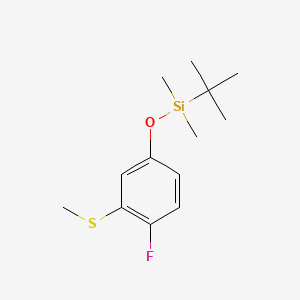
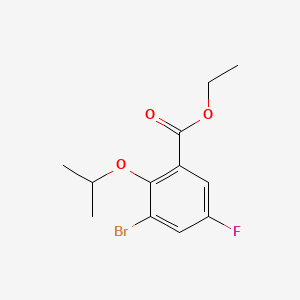
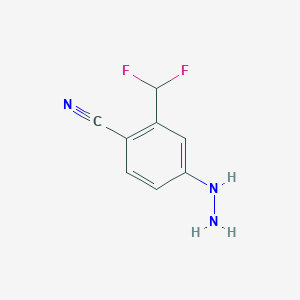
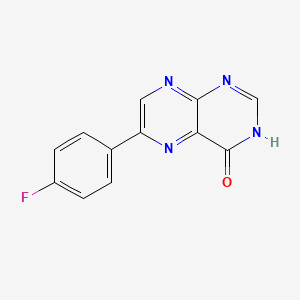
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)
